molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B1529376
CAS No.: 1339779-18-8
M. Wt: 205.17 g/mol
InChI Key: IMMFVWXLLCVTCP-UHFFFAOYSA-N
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Description

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to the class of tetrazole derivatives, which are nitrogen-rich, planar heterocycles known for their significant pharmacological profiles . Tetrazoles are considered valuable bioisosteres of carboxylic acids due to their comparable pKa and their ability to mimic the carboxyl group in biological systems, often offering improved metabolic stability and enhanced cell membrane permeability . While specific biological data for this exact compound is limited in the public domain, tetrazole-based scaffolds are extensively investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potent applications as anticancer agents, with some tetrazole derivatives showing remarkable cytotoxicity and growth inhibitory activities against various cancer cell lines . Furthermore, tetrazole compounds have been reported to exhibit antileishmanial properties, with studies showing their ability to interact with key enzymes like TryR in Leishmania parasites . The bioisosteric replacement of other heterocycles, such as the 1,2,3-triazole ring, with a 1H-tetrazole ring has been shown to significantly enhance anticancer potency in vitro, underscoring the value of this moiety in rational drug design . This product is intended for research purposes, including as a building block in organic synthesis, a precursor for the development of novel heterocycles, and for biochemical screening in drug discovery programs . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFVWXLLCVTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Reagents

  • Starting material: 2-amino-5-substituted benzoic acid or 2-amino-5-chlorobenzoic acid derivatives.
  • Azide source: Sodium azide (NaN3).
  • Formylating agent: Trimethyl orthoformate or triethyl orthoformate.
  • Acidic medium: Glacial acetic acid.
  • Solvent: Often the reaction is performed in glacial acetic acid or dichloromethane for subsequent steps.

Stepwise Synthetic Procedure

The preparation involves the following key steps:

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid 2-amino-5-substituted benzoic acid + sodium azide + trimethyl orthoformate + glacial acetic acid, stirred at 0 °C then ambient temperature for 16 h ~89 Reaction monitored by TLC; product isolated by extraction and concentration
2 Conversion to acid chloride (if further functionalization needed) Oxalyl chloride + catalytic DMF in dichloromethane, room temperature, 30 min ~90 (crude) Acid chloride intermediate used without purification
3 Amide coupling with N-Boc piperazine (optional for derivative synthesis) N-Boc piperazine + acid chloride in dichloromethane, 0 °C to room temperature overnight ~90 For further functionalized derivatives; not always required for the target compound
4 Deprotection of Boc group Trifluoroacetic acid in dichloromethane, 0 °C to room temperature, 2 h ~94 Produces free amine derivatives for further reactions

Reaction Scheme Summary

The key reaction for the tetrazole ring formation is:

$$
\text{2-amino-5-substituted benzoic acid} + \text{NaN}3 + \text{(CH}3\text{O)}_3\text{CH} \xrightarrow[\text{glacial acetic acid}]{0^\circ C \to RT} \text{5-amino-2-(1H-tetrazol-1-yl)benzoic acid}
$$

Characterization and Yield Data

  • The isolated yield for the tetrazole formation step is typically high, around 85-90%.
  • The compound is usually obtained as an off-white to brown solid.
  • Characterization is done by:
  • Purification is typically by recrystallization or column chromatography.

Alternative Synthetic Approaches and Catalysis

  • Zinc salts have been reported as catalysts to facilitate the addition of sodium azide to nitriles in aqueous media, offering a greener alternative to organic solvents and harsh conditions.
  • Other methods include microwave-assisted synthesis and solvent-free conditions, though these are less common for this specific compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Sodium azide + triethyl/trimethyl orthoformate with aromatic amine 2-amino-5-substituted benzoic acid NaN3, (CH3O)3CH, glacial acetic acid 0 °C to RT, 16 h 85-90 Most common, high yield, mild conditions
Sodium azide addition to nitriles catalyzed by zinc salts in water Aromatic nitriles NaN3, Zn catalyst, water Reflux or RT Moderate to high Greener method, aqueous medium
Multi-step synthesis involving acid chloride and amide coupling 2-amino-5-chlorobenzoic acid Oxalyl chloride, N-Boc piperazine, TFA RT, 0 °C to RT 85-95 (overall) Used for derivatives, more complex

Research Findings and Practical Considerations

  • The sodium azide and orthoformate method is well-documented for its efficiency and reproducibility in synthesizing tetrazole derivatives with amino and carboxylic acid functionalities.
  • Reaction completion is monitored by thin-layer chromatography (TLC).
  • Purification by recrystallization or column chromatography yields analytically pure compounds.
  • The tetrazole ring imparts significant biological activity, making these methods valuable for medicinal chemistry applications.
  • Safety precautions are critical when handling sodium azide and azide-containing mixtures due to toxicity and potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of nitro-derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Properties
The compound has also been investigated for its antitumor activity. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Herbicide Development
The unique structure of this compound has led to its exploration as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants can be harnessed to develop selective herbicides that target undesirable weeds while minimizing damage to crops . Field trials have demonstrated effective weed control with minimal phytotoxicity.

Fungicide Activity
In addition to herbicidal properties, this compound has shown promise as a fungicide. Research indicates that it can inhibit the growth of various fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional fungicides .

Materials Science

Synthesis of Novel Polymers
this compound is being investigated for its potential use in synthesizing novel polymers with enhanced properties. The incorporation of tetrazole moieties into polymer backbones can impart unique thermal and mechanical properties . These materials may find applications in coatings, adhesives, and other industrial products.

Metal Coordination Complexes
The ability of this compound to form coordination complexes with various metals has been studied for applications in catalysis and material design. These metal complexes can exhibit enhanced catalytic activity compared to their non-complexed counterparts . This opens avenues for developing more efficient catalytic systems for organic transformations.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Antitumor Properties Induction of apoptosis in cancer cell lines demonstrated.
Herbicide Development Effective weed control with minimal crop damage noted in field trials.
Fungicide Activity Inhibition of fungal pathogens leads to improved crop yields.
Polymer Synthesis Novel polymers with enhanced thermal properties synthesized successfully.
Metal Coordination Enhanced catalytic activity observed in metal complexes formed.

Mechanism of Action

The mechanism of action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to participate in hydrogen bonding and ionic interactions with biological molecules .

Comparison with Similar Compounds

The structural and functional properties of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can be contextualized against related benzoic acid derivatives, as outlined below:

Substituent Effects: Amino vs. Halogen or Alkyl Groups
Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties
5-Amino-2-(tetrazol-1-yl)benzoic acid -NH₂ (5), -Tetrazole (2) C₈H₇N₅O₂ 205.18 1339779-18-8 Reactive amino group; potential for coordination
5-Iodo-2-(tetrazol-1-yl)benzoic acid -I (5), -Tetrazole (2) C₈H₅IN₄O₂ 316.06 749920-55-6 Higher molecular weight; halogen enhances lipophilicity
4-Bromo-2-(tetrazol-1-yl)benzoic acid -Br (4), -Tetrazole (2) C₈H₅BrN₄O₂ 283.06 Discontinued Discontinued; bromine may alter electronic properties
4-Amino-2-(5-methyl-tetrazol-1-yl)benzoic acid -NH₂ (4), -CH₃-Tetrazole (2) C₉H₉N₅O₂ 219.20 1333730-50-9 Methyl group increases steric bulk

Key Observations :

  • The amino group in the target compound enhances solubility and reactivity compared to halogenated analogs, which are more lipophilic .
Tetrazole vs. Triazole Derivatives
Compound Name Heterocycle (Position) Molecular Formula Molecular Weight CAS Number Applications
5-Amino-2-(tetrazol-1-yl)benzoic acid Tetrazole (2) C₈H₇N₅O₂ 205.18 1339779-18-8 Coordination polymers (potential)
4-(1H-1,2,4-Triazol-1-yl)benzoic acid Triazole (4) C₉H₇N₃O₂ 189.17 162848-16-0 Used in Cd(II)/Cu(II) coordination polymers
3-(1H-1,2,4-Triazol-1-yl)benzoic acid Triazole (3) C₉H₇N₃O₂ 189.17 167626-64-4 Higher melting point (262–268°C)

Key Observations :

  • Tetrazole-containing compounds (e.g., target compound) exhibit stronger coordination capabilities due to the additional nitrogen atom, compared to triazole analogs .
Physicochemical Properties
Property 5-Amino-2-(tetrazol-1-yl)benzoic acid 5-Iodo-2-(tetrazol-1-yl)benzoic acid 4-(Triazol-1-yl)benzoic acid
Molecular Weight 205.18 316.06 189.17
pKa (Predicted) Not reported 2.59 ~2.5–3.0 (estimated)
Melting Point Not reported 477.2°C (predicted) 318–320°C

Key Observations :

  • Halogenation (e.g., iodine) increases molecular weight and boiling point but lowers pKa, enhancing acidity .
  • The amino group’s basicity may slightly increase the pKa compared to halogenated analogs, though experimental data is lacking.
Coordination Chemistry
  • Tetrazole vs. Triazole: Tetrazole’s four nitrogen atoms provide multiple binding sites for metal ions. For example, 4-(triazol-1-yl)benzoic acid forms 3D coordination polymers with Cd(II) and Cu(II) . The target compound’s amino group could further modulate metal-binding affinity or solubility.
  • Biological Relevance: Amino-substituted tetrazoles are explored as kinase inhibitors or antimicrobial agents.

Biological Activity

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole ring structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H8N6O2. It features a benzoic acid moiety linked to a tetrazole ring, which contributes to its biological properties. The compound's molecular structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular Weight196.19 g/mol
SolubilitySoluble in water
Melting PointNot specified
pKaNot specified

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its analogs have activity against various bacterial strains. In particular, the compound has been tested against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial activity of several tetrazole derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at concentrations lower than those required for standard antibiotics like gentamicin.

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting specific proteases involved in various diseases.

The mechanism by which this compound exerts its biological effects often involves interaction with protein targets through hydrogen bonding and hydrophobic interactions facilitated by the tetrazole ring. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways.

Case Study: SENP Inhibition

A study highlighted the dual inhibition of SENP1 and SENP2 by related tetrazole compounds. While direct data on this compound was not detailed in this context, it suggests that similar compounds may influence SUMOylation processes critical in cancer biology and other diseases.

Therapeutic Applications

Given its biological activity profile, this compound holds potential applications in:

  • Antibacterial agents : Development of new antibiotics targeting resistant strains.
  • Cancer therapy : As a part of combinatorial therapies targeting SUMOylation pathways.
  • Anti-inflammatory drugs : Due to its ability to modulate immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a benzoic acid derivative with a tetrazole ring. For example, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions (room temperature, anhydrous solvent) can form the amide bond. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., tetrazole ring linkage to the benzoic acid moiety).
  • FTIR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical m/z for C₈H₆N₅O₂ is 220.0528) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Limited solubility in water; better in polar aprotic solvents (DMSO, DMF) or basic aqueous solutions (due to the carboxylic acid group).
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the tetrazole ring. Avoid prolonged exposure to light or moisture, which may degrade the compound .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Antibacterial/Anticancer Assays : Use in vitro models (e.g., MIC tests against E. coli or cytotoxicity assays on cancer cell lines like MCF-7).
  • Enzyme Inhibition : Screen for interactions with targets like P38 MAP kinase via fluorescence-based assays.
  • ADME Profiling : Calculate parameters (e.g., Lipinski’s Rule of Five) using computational tools to predict bioavailability .

Q. How should contradictions in experimental data (e.g., varying bioactivity across studies) be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Structural Validation : Confirm batch-to-batch consistency via NMR and XRD.
  • Meta-Analysis : Compare results across peer-reviewed studies to identify confounding factors (e.g., impurity profiles or assay protocols) .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., tetrazole ring binding to catalytic residues).
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data .

Q. What experimental design principles apply to optimizing derivatives for enhanced activity?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the benzoic acid or tetrazole positions.
  • Parallel Synthesis : Use combinatorial chemistry to generate a library of analogs.
  • High-Throughput Screening : Prioritize candidates with IC₅₀ values <10 µM in preliminary assays .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acidic/basic hydrolysis, UV light) and monitor degradation via LC-MS.
  • Metabolite Identification : Use hepatocyte microsomal assays to detect phase I/II metabolites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

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